tert-Butyl (3S)-3-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate
CAS No.:
Cat. No.: VC20134199
Molecular Formula: C11H20F2N2O2
Molecular Weight: 250.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H20F2N2O2 |
|---|---|
| Molecular Weight | 250.29 g/mol |
| IUPAC Name | tert-butyl (3S)-3-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate |
| Standard InChI | InChI=1S/C11H20F2N2O2/c1-10(2,3)17-9(16)15-5-4-11(12,13)8(6-14)7-15/h8H,4-7,14H2,1-3H3/t8-/m0/s1 |
| Standard InChI Key | BGZSTQMQTTUBPO-QMMMGPOBSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CCC([C@H](C1)CN)(F)F |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C(C1)CN)(F)F |
Introduction
Structural and Molecular Characteristics
Core Architecture and Stereochemistry
The compound’s piperidine ring is substituted at the 3-position with an aminomethyl group () and at the 4-position with two fluorine atoms, while the 1-position is protected by a tert-butyl carbamate group. The (3S) stereochemistry ensures enantiomeric specificity, which is critical for interactions with chiral biological targets. The SMILES notation and InChIKey provide unambiguous representations of its three-dimensional structure.
Physicochemical Properties
While empirical data on melting and boiling points remain uncharacterized, the compound’s molecular weight (250.29 g/mol) and lipophilic fluorine atoms suggest moderate solubility in organic solvents . The Boc group enhances stability during synthetic workflows, a feature common in peptide synthesis.
Table 1: Key Identifiers
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 250.29 g/mol |
| IUPAC Name | tert-butyl (3S)-3-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate |
| SMILES | |
| InChIKey | BGZSTQMQTTUBPO-QMMMGPOBSA-N |
Synthesis and Reaction Pathways
Synthetic Methodology
The synthesis involves three principal steps: fluorination, aminomethylation, and Boc protection.
-
Fluorination: Introduction of fluorine atoms at the 4-position of the piperidine ring via electrophilic fluorination reagents such as Selectfluor® under anhydrous conditions.
-
Aminomethylation: Mannich-type reactions or reductive amination to install the aminomethyl group at the 3-position, ensuring stereochemical control through chiral catalysts or resolution techniques.
-
Boc Protection: Reaction with di-tert-butyl dicarbonate () in the presence of a base to protect the secondary amine, enhancing stability for subsequent reactions.
Optimization Challenges
Key challenges include maintaining enantiopurity during aminomethylation and avoiding defluorination under basic conditions. Solvent selection (e.g., dichloromethane or tetrahydrofuran) and low-temperature reactions (−10°C to 0°C) are critical for maximizing yields.
Applications in Medicinal Chemistry
Drug Discovery Intermediates
The compound serves as a building block for pharmaceuticals targeting neurological disorders. The fluorine atoms enhance blood-brain barrier penetration, making it valuable for central nervous system (CNS) drug candidates. Preliminary studies suggest activity at neurotransmitter receptors, including GABA and NMDA subtypes, though specific mechanisms require validation.
Comparative Analysis with Structural Analogs
The compound’s uniqueness becomes apparent when compared to related piperidine derivatives. For example, tert-butyl 4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate (CAS 1303973-22-9) positions the aminomethyl group at the 4-position, altering steric and electronic interactions with biological targets . Similarly, tert-butyl (3S)-3-amino-4,4-difluoropiperidine-1-carboxylate (CAS 2055848-75-2) lacks the methylene spacer in the aminomethyl group, reducing conformational flexibility .
Table 2: Structural Comparisons
Future Research Directions
-
Pharmacokinetic Profiling: Studies on absorption, distribution, metabolism, and excretion (ADME) to evaluate therapeutic potential.
-
Target Identification: High-throughput screening to identify specific biological targets, particularly in neurological pathways.
-
Stereochemical Optimization: Investigating the impact of (3R) vs. (3S) configurations on receptor binding affinity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume